Phosphine, 1H-inden-3-yldiphenyl-
Description
Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis
Phosphine ligands are ubiquitous in transition metal catalysis due to their unique electronic and steric properties, which can be finely tuned. The phosphorus atom's ability to act as a σ-donor and a π-acceptor allows it to modulate the electron density at the metal center, thereby influencing the rates of key catalytic steps such as oxidative addition and reductive elimination. The steric bulk of the phosphine ligand can also control the coordination number of the metal complex and influence the regioselectivity and stereoselectivity of catalytic transformations. This tunability has made phosphine ligands indispensable in a wide array of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation.
Evolution and Advantages of Indenyl-Based Phosphine Ligand Frameworks
While cyclopentadienyl (B1206354) (Cp) ligands have been a cornerstone of organometallic chemistry, their indenyl counterparts have emerged as ligands that can impart enhanced reactivity to the metal center. This phenomenon, often termed the "indenyl effect," is attributed to the ability of the indenyl ligand to undergo facile haptotropic shifts (η⁵ to η³ to η¹ coordination modes). acs.orgnih.gov This flexibility can create a vacant coordination site at the metal center, facilitating substrate binding and subsequent catalytic turnover.
The indenyl scaffold provides a robust platform for the incorporation of phosphine donors, leading to the development of multifunctional indenyl phosphine ligands. These ligands combine the advantageous properties of the indenyl group with the tunable nature of the phosphine moiety. The position of the phosphine substituent on the indene (B144670) ring is a critical design element, influencing the ligand's coordination chemistry and the resulting catalyst's performance.
Academic Research Focus on Phosphine, 1H-inden-3-yldiphenyl- and Related Indenyl Phosphine Systems
Academic research has increasingly focused on the synthesis and application of indenyl phosphine ligands in various catalytic processes. While a vast body of literature exists on indenyl phosphines as a class, specific research on Phosphine, 1H-inden-3-yldiphenyl- is more niche. Much of the understanding of this particular ligand is derived from studies of its isomers and related indenyl phosphine systems.
The synthesis of (diphenylphosphino)indene isomers, including the 1- and 2-substituted analogs, has been reported, providing foundational knowledge for accessing the 3-substituted derivative. These synthetic strategies often involve the deprotonation of indene followed by reaction with a chlorophosphine.
The primary research interest in these ligands lies in their application in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The unique electronic and steric environment provided by the indenyl phosphine ligand can lead to highly active and selective catalysts. For instance, 2-aryl indenyl phosphine ligands have demonstrated their utility as versatile ligands for palladium-catalyzed C-C and C-N cross-coupling reactions. nih.gov Research also extends to their use in other transition metal-catalyzed reactions, including rhodium-catalyzed hydroboration and the etherification of propargylic alcohols.
The coordination chemistry of indenyl phosphine ligands is another active area of investigation. Studies have explored the various bonding modes of the indenyl fragment in metal complexes and how these influence the catalytic activity. The hapticity of the indenyl ligand, which can vary between η¹, η³, and η⁵, is a key feature that is often studied using spectroscopic and crystallographic techniques. acs.org
Properties
CAS No. |
138784-89-1 |
|---|---|
Molecular Formula |
C21H17P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3H-inden-1-yl(diphenyl)phosphane |
InChI |
InChI=1S/C21H17P/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-14,16H,15H2 |
InChI Key |
GQMNZDCVWKLBTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Phosphine, 1h Inden 3 Yldiphenyl and Its Derivatives
Traditional Synthetic Routes to Indenyl Phosphine (B1218219) Ligands
Conventional methods for synthesizing indenyl phosphines often rely on the inherent acidity of the indenyl C-H bond and the nucleophilicity of phosphide (B1233454) anions.
A primary and straightforward method for the synthesis of indenyl phosphines involves the deprotonation of the indene (B144670) backbone followed by quenching with an electrophilic phosphorus source. The acidic proton at the C1 position of the indene ring can be readily abstracted by a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures to prevent side reactions. This deprotonation results in the formation of a nucleophilic indenide anion.
The subsequent reaction of this lithium indenide intermediate with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), yields the desired indenyl phosphine ligand. The low-temperature conditions, often around -78 °C, are crucial for controlling the regioselectivity of the reaction and ensuring the stability of the indenide anion. nih.govnih.gov This process is a foundational technique for accessing a variety of substituted and unsubstituted indenyl phosphine ligands.
General Reaction Scheme:
Lithiation: Indene + n-BuLi → Lithium Indenide + Butane
Phosphination: Lithium Indenide + Ph₂PCl → Phosphine, 1H-inden-3-yldiphenyl- + LiCl
This method's reliability and simplicity make it a cornerstone in the synthesis of this ligand class.
The synthesis of chiral ligands is of paramount importance for asymmetric catalysis. A notable strategy involves the diastereoselective phosphination of chiral precursors. In the context of indenyl phosphines, this is exemplified by the synthesis of chiral ferrocenyl phosphines that incorporate an indene-fused system. rsc.org
This process begins with a chiral, planar indene-fused ferrocene (B1249389). The inherent chirality of the ferrocene backbone directs the incoming phosphine group to a specific face of the molecule. The phosphination step, when carried out on these chiral ferrocenes, proceeds with high diastereoselectivity, leading to the formation of phosphines with both planar and central chirality. Researchers have reported achieving excellent diastereoselectivities (up to 99% de) and good yields (up to 83%) in the transformation of planar chiral indene-fused ferrocenes into these complex chiral phosphine ligands. rsc.org
| Precursor | Product | Diastereoselectivity (de) | Yield (%) |
| Planar Chiral Indene-Fused Ferrocene | Planar and Central Chiral Ferrocenyl Phosphine | up to 99% | up to 83% |
| This interactive table summarizes the diastereoselective phosphination results. rsc.org |
Advanced Synthetic Strategies for Functionalized Indenyl Phosphine Derivatives
Modern synthetic chemistry offers more sophisticated tools for creating functionalized indenyl phosphine ligands with tailored properties for specific catalytic applications.
A powerful method for introducing planar chirality into ferrocene systems involves a palladium-catalyzed intramolecular C-H arylation. rsc.orgnih.gov This advanced strategy is used to construct indene-fused ferrocenes, which serve as key precursors to chiral phosphine ligands. The reaction creates a new C-C bond within the molecule, leading to a rigid, fused-ring system with a defined stereochemistry. nih.gov
The process has been shown to produce planar chiral indene-fused ferrocenes in excellent yields (up to 99%) and with outstanding enantioselectivities (up to 99% ee). rsc.org These enantiomerically enriched ferrocenes can then be converted into the corresponding chiral ferrocenyl phosphines through the diastereoselective phosphination described previously. This C-H activation approach provides an efficient pathway to highly valuable ligands for asymmetric catalysis. dntb.gov.uachemrxiv.org
| Catalytic Process | Product | Enantioselectivity (ee) | Yield (%) |
| Pd-Catalyzed Intramolecular Asymmetric C-H Arylation | Planar Chiral Indene-Fused Ferrocene | up to 99% | up to 99% |
| This interactive table presents the outcomes of the palladium-catalyzed C-H arylation. rsc.org |
The demand for diverse ligand libraries for high-throughput screening in catalysis has driven the development of modular solid-phase synthesis techniques. core.ac.ukresearchgate.net This approach allows for the rapid assembly of a wide variety of ligands from common building blocks attached to a solid support, such as a polymer resin. nih.govrsc.org
The synthesis is performed in a stepwise manner on the solid support, which simplifies purification as excess reagents and byproducts can be washed away. This methodology provides facile access to libraries of phosphine ligands in nearly quantitative yields with only minimal work-up required. researchgate.net While broadly applied to various phosphine ligands, this technique is adaptable for creating libraries of indenyl phosphine derivatives, enabling the efficient discovery of new high-performance catalysts for various chemical transformations. core.ac.uknih.gov
An alternative route to phosphine derivatives involves the chemistry of phosphonium (B103445) salts and ylides, famously utilized in the Wittig reaction. e-bookshelf.delibretexts.org This method begins with the synthesis of a phosphonium salt, typically through the reaction of a tertiary phosphine, like triphenylphosphine (B44618), with a suitable indenyl halide. beilstein-journals.org
The resulting indenylphosphonium salt possesses an acidic proton on the carbon adjacent to the positively charged phosphorus atom. Treatment of this salt with a strong base abstracts this proton to form a phosphorus ylide, which is a species with adjacent positive and negative charges. libretexts.orgresearchgate.net This ylide is a powerful nucleophile and can be used in a variety of subsequent chemical reactions to build more complex molecular architectures, providing another pathway to functionalized phosphine compounds.
General Route:
Salt Formation: Indenyl-X + PPh₃ → [Indenyl-PPh₃]⁺X⁻ (Phosphonium Salt)
Ylide Formation: [Indenyl-PPh₃]⁺X⁻ + Base → Indenyl=PPh₃ (Phosphorus Ylide) + Base-H⁺ + X⁻
This approach offers a versatile entry point into the synthesis of indenyl-containing structures that can be further elaborated. e-bookshelf.de
Derivatization of the 1H-Indene Moiety for Ligand Modification
Modification of the 1H-indene backbone of 1H-inden-3-yldiphenylphosphine allows for the fine-tuning of the ligand's steric and electronic properties. Such modifications can influence the behavior of the corresponding metal complexes in catalytic applications. The derivatization can be approached by either synthesizing a substituted indene prior to the introduction of the phosphine group or by performing reactions on the pre-formed indenylphosphine ligand.
Direct functionalization of the indenylphosphine ligand can be achieved through electrophilic aromatic substitution on the benzene (B151609) ring of the indene moiety. wikipedia.org The fused benzene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, provided the reaction conditions are compatible with the phosphine group. wikipedia.orgmasterorganicchemistry.com The directing effects of the fused cyclopentadienyl (B1206354) ring and the phosphine substituent would influence the position of the incoming electrophile.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Indene Ring
| Reaction | Reagents | Potential Products |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted indenylphosphine |
| Bromination | Br₂/FeBr₃ | Bromo-substituted indenylphosphine |
| Acylation | RCOCl/AlCl₃ | Acyl-substituted indenylphosphine |
Furthermore, the reactivity of the cyclopentadienyl portion of the indene can be exploited. For instance, deprotonation of the indenylphosphine at the C1 position can generate a new nucleophile, which can then be reacted with various electrophiles to introduce substituents at that position. This approach allows for the introduction of a wide range of functional groups, further expanding the library of available indenylphosphine ligands. The functionalization of indenyl ligands while coordinated to a metal center is also a known strategy, where the metal can influence the reactivity and regioselectivity of the derivatization reaction.
Ligand Design Principles and Electronic/steric Modulation of Phosphine, 1h Inden 3 Yldiphenyl
Impact of the Indenyl Moiety on Ligand Electronic Properties (σ-Donation and π-Acceptance)
The electronic character of a phosphine (B1218219) ligand, specifically its ability to act as a σ-donor and a π-acceptor, is paramount to its function in a metal complex. These properties are primarily governed by the nature of the substituents on the phosphorus atom. The primary bonding component is the sigma donation from the phosphine's lone pair to an empty orbital on the metal. chemistryviews.org A secondary component involves back-donation from a filled metal d-orbital to an empty σ* anti-bonding orbital of a P-R bond on the phosphine ligand. chemistryviews.orgacs.org
The indenyl moiety in 1H-inden-3-yldiphenyl-phosphine significantly influences these electronic properties. The electronic donating or withdrawing ability of a phosphine ligand can be inferred using the Tolman Electronic Parameter (TEP), which is determined by measuring the A1 C-O vibrational frequency (ν(CO)) of a [LNi(CO)₃] complex. nih.gov Ligands that are strong electron donors to the metal center increase electron density on the metal, which in turn engages in greater π-backbonding with the CO ligands. This increased backbonding weakens the C-O bonds, resulting in a lower ν(CO) stretching frequency. nih.govnih.gov
The electronic properties of phosphines can be ranked, and a general order of increasing π-acid character is as follows: PMe₃ < PAr₃ < P(OR)₃ < PCl₃ < PF₃. acs.org The diphenyl groups on 1H-inden-3-yldiphenyl-phosphine contribute to its π-acceptor capacity through their aryl σ* orbitals. acs.org The indenyl group's electronic contribution would be expected to be similar to other aryl groups, but its unique fused-ring structure offers subtle yet significant differences that can be exploited in catalyst design.
Table 1: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands
| Ligand (L) | ν(CO) cm⁻¹ | Comment |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | Strong σ-donor, weak π-acceptor |
| PMe₃ | 2064.1 | Good σ-donor |
| PPh₃ | 2068.9 | Moderate σ-donor, moderate π-acceptor |
| P(OEt)₃ | 2076.3 | Weaker σ-donor, stronger π-acceptor |
| PF₃ | 2110.0 | Strong π-acceptor |
Data sourced from general phosphine ligand characterization studies. nih.gov The TEP for 1H-inden-3-yldiphenyl-phosphine would be expected to be in a range similar to triphenylphosphine (B44618) (PPh₃).
Steric Parameters of Indenyl Phosphines: Cone Angle and Bite Angle Considerations
The steric bulk of a phosphine ligand is a critical parameter that influences the coordination environment of the metal center, affecting catalyst activity, stability, and selectivity. The most common metric for quantifying this steric hindrance is the Tolman cone angle (θ). acs.orgsigmaaldrich.com It is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's substituents. acs.org A larger cone angle indicates greater steric bulk, which can limit the number of ligands that can coordinate to a metal, potentially creating vacant coordination sites essential for catalysis. acs.org
Another important steric parameter is the bite angle , which is the P-M-P angle in a complex containing a bidentate phosphine ligand. chemistryviews.orgnih.gov This parameter is crucial for chelating diphosphines as it influences the geometry of the metal complex and, consequently, the selectivity of catalytic reactions. acs.orgnih.govrhhz.net For instance, in rhodium-catalyzed hydroformylation, diphosphine ligands with wide bite angles (e.g., >120°) preferentially occupy equatorial positions in trigonal bipyramidal intermediates, which can favor the formation of linear aldehyde products. nih.gov
It is crucial to note that the bite angle is not applicable to Phosphine, 1H-inden-3-yldiphenyl-, as it is a monodentate ligand . However, the concept is highly relevant in the broader context of indenyl phosphine ligand design, where bidentate versions are synthesized to control catalytic outcomes through chelation.
Table 2: Comparison of Cone Angles for Common Phosphine Ligands
| Ligand | Cone Angle (θ) in degrees |
|---|---|
| PH₃ | 87 |
| PMe₃ | 118 |
| PPh₃ | 145 |
| PCy₃ (Tricyclohexylphosphine) | 170 |
| P(t-Bu)₃ | 182 |
Data is for common monodentate phosphine ligands to provide a comparative context for the estimated steric bulk of 1H-inden-3-yldiphenyl-phosphine.
Rational Design for Enhanced Catalytic Performance and Selectivity
The rational design of ligands aims to create metal complexes with superior catalytic activity and selectivity by systematically tuning the ligand's electronic and steric properties. Indenyl phosphine ligands, including 1H-inden-3-yldiphenyl-, are versatile scaffolds for this purpose. The "indenyl effect" often leads to enhanced reactivity in substitution and related reactions compared to cyclopentadienyl (B1206354) analogues, making them attractive for catalyst development. nih.govrhhz.net
2-Aryl indenyl phosphines have proven to be a versatile class of ligands for palladium-catalyzed C-C and C-N cross-coupling reactions. nih.govrhhz.net The specific substitution pattern on the indenyl ring and the aryl groups on the phosphorus can be modified to optimize performance for specific transformations. For example, indolylphosphines, which are structurally related to indenylphosphines, have been effectively used in palladium-catalyzed Hiyama cross-coupling of aryl mesylates. nih.gov The success of these systems relies on the ligand's ability to stabilize the active catalytic species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
The design principles often involve a trade-off between electronic and steric effects. For instance, in gold(I)-catalyzed reactions of 3-propargylindoles, bulky, electron-donating phosphine ligands like BrettPhos were found to give high yields and diastereoselectivity. nih.gov This suggests that for a given reaction, increasing the steric bulk and electron-donating ability of the phosphine ligand can be a successful strategy. The diphenylphosphino group in 1H-inden-3-yldiphenyl-phosphine provides a well-understood electronic and steric base, while the indenyl moiety offers a platform for further functionalization to fine-tune the ligand's properties for specific catalytic applications, such as hydroboration or the etherification of propargylic alcohols. acs.orgacs.org
Table 3: Examples of Catalytic Applications of Indenyl and Related Phosphine Ligands
| Ligand Type | Metal | Catalytic Reaction | Reference |
|---|---|---|---|
| 2-Aryl Indenyl Phosphines | Palladium | C-C and C-N Cross-Coupling | nih.govrhhz.net |
| Indenyl Rhodium(I) Phosphines | Rhodium | Alkene Hydroboration | acs.org |
| Ruthenium Indenyl Fluorinated Phosphines | Ruthenium | Etherification of Propargylic Alcohols | acs.org |
| Indolylphosphine (CM-phos) | Palladium | Hiyama Cross-Coupling | nih.gov |
| Bulky Phosphines (e.g., BrettPhos) with Indole (B1671886) Substrates | Gold | Tandem Indole Migration-Cyclopropanation | nih.gov |
Introduction of Chirality: Planar, Central, and Axial Chirality in Indenyl Phosphine Ligands
The introduction of chirality into a phosphine ligand is fundamental for its use in asymmetric catalysis. Chiral phosphine ligands coordinate to a metal center to create a chiral environment that can induce enantioselectivity in the formation of a product. Chirality in phosphine ligands can arise from several sources:
Central Chirality: This occurs when the phosphorus atom itself is a stereocenter (P-chiral), bearing three different substituents (PRR'R''). wikipedia.org P-chiral phosphines are effective because the chiral center is directly adjacent to the metal, potentially leading to strong stereoinduction. Alternatively, a carbon atom within the ligand's backbone can be a stereocenter. nih.gov
Axial Chirality: This type of chirality arises from hindered rotation around a bond, most famously in biaryl phosphines like BINAP. nih.gov The atropisomers are non-superimposable mirror images. Recently, ligands with C-N axial chirality have also been developed. chemistryviews.orgnih.govacs.org
Planar Chirality: This is common in organometallic compounds where a prostereogenic planar ligand, like a substituted cyclopentadienyl or indenyl ring, coordinates to a metal in a way that breaks its symmetry. wikipedia.org For example, an asymmetrically substituted indenyl ring becomes planar chiral upon η⁵-coordination to a metal. wikipedia.org
In the context of indenyl phosphines, chirality can be introduced in several ways. A chiral center can be placed in a substituent attached to the indenyl ring or the phosphorus atom. More elegantly, the indenyl moiety itself can be rendered planar chiral upon coordination to a metal. Research has shown that a chiral center in a chain linking the indenyl ring to the phosphine group can effectively induce planar chirality in the complexed indenyl moiety. acs.orgacs.org This strategy provides a powerful tool for creating a well-defined chiral pocket around the metal center.
For 1H-inden-3-yldiphenyl-phosphine, which is achiral itself, chirality could be introduced by:
Synthesizing a derivative with a chiral substituent on the indenyl ring.
Creating a P-chiral version by replacing one of the phenyl groups with a different substituent.
Utilizing the indenyl ring to create planar chirality upon coordination in a specifically designed metal complex, potentially by tethering it to another part of the ligand scaffold. acs.orgacs.org
The development of such chiral indenyl phosphines is a key strategy for advancing asymmetric catalysis. nih.gov
Coordination Chemistry and Organometallic Complexes of Phosphine, 1h Inden 3 Yldiphenyl
Formation of Transition Metal Complexes with Indenyl Phosphine (B1218219) Ligands
Phosphine, 1H-inden-3-yldiphenyl- serves as a versatile ligand in the synthesis of various transition metal complexes. Its indenyl moiety can exhibit different hapticities (η¹, η³, or η⁵), leading to a diverse range of coordination modes and reactivities. rsc.orgrsc.orgnih.gov The phosphine group, on the other hand, provides a strong σ-donating and π-accepting character, which stabilizes the metal center. mdpi.com The interplay between the indenyl and phosphine functionalities allows for the rational design of complexes with specific catalytic or biological activities. mdpi.comrsc.org
Palladium Complexes
Palladium complexes featuring the 1H-inden-3-yldiphenyl- phosphine ligand have been synthesized and extensively studied. Neutral complexes of the type [PdCl(indenyl)(PAr₃)] are typically prepared from the dimeric precursor [Pd(μ-Cl)(indenyl)]₂. rsc.org Cationic palladium(II)-indenyl complexes bearing this phosphine ligand can be synthesized through a two-step process. First, neutral intermediate species [Pd(Ind)(Cl)(PAr₃)] are formed, followed by the addition of a salt like NaClO₄ and an isocyanide, leading to the cationic complexes [Pd(Ind)(CNR))(PAr₃)]⁺. nih.govmdpi.com
A notable characteristic of these palladium-indenyl complexes is the hapticity of the indenyl fragment, which is often found to be intermediate between η³ and η⁵. rsc.orgnih.govmdpi.com This intermediate hapticity has been correlated with their reactivity and potential applications, including in catalysis and as anticancer agents. mdpi.comrsc.orgnih.gov For instance, a number of these complexes have demonstrated significant antiproliferative activity against ovarian cancer cell lines. rsc.orgrsc.orgnih.gov
Table 1: Selected Palladium Complexes with Phosphine, 1H-inden-3-yldiphenyl- and Related Ligands
| Complex | Synthesis Method | Key Features | Reference(s) |
|---|---|---|---|
| [PdCl(indenyl)(PAr₃)] | Reaction of [Pd(μ-Cl)(indenyl)]₂ with phosphine | Neutral complex, precursor for cationic complexes | rsc.org |
| [Pd(Ind)(CNR))(PAr₃)]⁺ | Two-step synthesis from [Pd(μ-Cl)(indenyl)]₂ | Cationic complex, hapticity between η³ and η⁵ | nih.govmdpi.com |
| [Pd(indenyl)(P–P)]OTf | Reaction of [Pd(indenyl)Cl(PPh₃)] with bidentate phosphine | Cationic complex with bidentate phosphine | rsc.org |
| [Pd(allyl/indenyl)Cl]₂ derived complexes | Reaction with phosphine 2 in diethylether | Square planar coordination around the metal | mdpi.com |
Rhodium Complexes
Rhodium complexes incorporating indenyl phosphine ligands have been investigated for their catalytic applications. The indenyl rhodium(I) complex (η⁵-C₉H₇)Rh(coe)₂ (coe = cis-cyclooctene) serves as a precursor for the synthesis of complexes with unsaturated phosphines. nih.gov The reaction of this precursor with diphenylphosphino-functionalized indenyl ligands leads to the formation of rhodium(I) complexes where the phosphine is coordinated to the metal center. nih.gov
These rhodium complexes have shown promise as catalysts in reactions such as the hydroboration of alkenes. nih.gov The electronic and steric properties of the phosphine ligand play a crucial role in determining the catalytic activity and selectivity of the rhodium center. capes.gov.br The interplay between the indenyl ligand and the phosphine can be controlled to modulate the reactivity of the metal complex. nih.gov
Table 2: Selected Rhodium Complexes with Indenyl Phosphine Ligands
| Complex | Synthesis Method | Application | Reference(s) |
|---|---|---|---|
| (η⁵-C₉H₇)Rh(Ph₂PR)₂ | From (η⁵-C₉H₇)Rh(coe)₂ and unsaturated phosphines | Catalyst precursor for alkene hydroboration | nih.gov |
| [RhCl(COD){PPh₂(C₉H₈N)}] | Reaction of [Rh(COD)Cl]₂ with diphenyl-2-(3-methyl)indolylphosphine | Catalytic transfer hydrogenation of ketones | nih.gov |
| RhH(CO)(PPh₃)[P(py)₃]₂ | Reaction involving tris(2-pyridyl)phosphine | Catalyst for hydroformylation of hex-1-ene | rsc.org |
Iridium Complexes
Iridium complexes with indenyl phosphine ligands have also been synthesized and characterized. Similar to rhodium, iridium complexes with phosphine ligands are explored for their catalytic potential, particularly in reactions like hydroformylation. rsc.org The synthesis of these complexes often involves the reaction of an iridium precursor, such as [IrCl(COD)]₂, with the desired phosphine ligand. nih.gov The resulting complexes can exhibit interesting structural features and reactivity patterns. For example, the coordination environment around the iridium center can be fine-tuned by the choice of phosphine ligand, influencing the catalytic performance. rsc.org
Copper Complexes
Copper(I) complexes with phosphine ligands, including those with indenyl-like functionalities, have attracted interest due to their potential applications in areas such as luminescence and catalysis. researchgate.netrsc.orgnih.gov The synthesis of these complexes typically involves the reaction of a copper(I) salt with the phosphine ligand in an appropriate solvent. nih.gov The resulting complexes can exhibit a range of coordination geometries, with tetrahedral being common for copper(I). nih.gov The nature of the phosphine ligand significantly influences the photophysical properties of the copper(I) complexes, making them promising candidates for applications in light-emitting devices. researchgate.netrsc.org
Nickel Complexes
Nickel complexes containing phosphine ligands are widely used in catalysis. nih.govnih.gov The development of nickel complexes with indenyl phosphine ligands offers opportunities for new catalytic applications. The synthesis of these complexes can be achieved by reacting a nickel precursor with the phosphine ligand. researchgate.net The electronic and steric properties of the phosphine ligand are critical for the catalytic activity of the nickel center. nih.gov For instance, remote steric hindrance on the phosphine ligand has been shown to enhance the performance of nickel catalysts in cross-coupling reactions. nih.gov
Ruthenium Complexes
Ruthenium complexes featuring indenyl phosphine ligands have been synthesized and investigated for their catalytic activity in various transformations, including the dehydrogenation of alcohols and transfer hydrogenation reactions. nih.govrsc.orgubc.ca The synthesis of these complexes can be achieved through different routes, for example, by reacting a ruthenium precursor like [(η⁶-cymene)RuCl₂]₂ with the indenyl phosphine ligand. nih.gov The coordination mode of the indenyl ligand and the nature of the phosphine substituents influence the structure and reactivity of the resulting ruthenium complexes. nih.gov Some of these complexes have been structurally characterized by single-crystal X-ray diffraction, providing valuable insights into their bonding and potential catalytic mechanisms. nih.gov
Table 3: Selected Ruthenium Complexes with Indenyl Phosphine Ligands
| Complex | Synthesis Method | Application | Reference(s) |
|---|---|---|---|
| {Ru[κ(P):(η⁶-2-phenyl-1H-inden-3-yl)PCy₂]Cl₂} | Thermal treatment of phosphinium salt with [(η⁶-cymene)RuCl₂]₂ | Catalyst for dehydrogenation of alcohols | nih.gov |
| [Ru(η⁶-p-cymene)(CH₃CN)(phosphine)]PF₆ | Reaction of [Ru(p-cymene)Cl₂]₂ with phosphine and KPF₆ | Catalyst for hydroboration of carbonyls | rsc.org |
| [Ru(PPh₃)(Ind){кE,кE′-R₂P(E)NP(E′)R₂}Cl] | Reaction of [Ru(PPh₃)₂(Ind)Cl₂] with dichalcogenoimidodiphosphinates | Potential for catalytic applications | researchgate.net |
Gold Complexes
Gold complexes incorporating phosphine ligands have been a subject of intense research due to their applications in catalysis and materials science. The coordination of Phosphine, 1H-inden-3-yldiphenyl- to gold centers can result in various coordination geometries. Gold(I) complexes, for instance, often adopt linear or trigonal planar geometries, while gold(III) complexes typically exhibit square planar coordination. acs.orgnih.gov
The synthesis of gold(I) complexes with phosphine ligands can be achieved by reacting a gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I), with the phosphine ligand. rsc.org For example, the reaction of [(tht)AuCl] with a phosphine ligand can yield heteroleptic complexes of the type [(L)AuCl]. rsc.org Bimetallic gold complexes can also be synthesized, such as Au2Cl2(o-F,F-DPEphos), where the diphosphine ligand bridges two gold centers. researchgate.net
The electronic properties of the phosphine ligand significantly influence the nature of the gold-phosphine bond. In many gold(I) phosphine complexes, there is a notable preference for coordination to the phosphorus atom over other potential donor sites within the ligand. acs.orgnih.gov The formation of dinuclear gold(I) complexes has also been observed, with some showing promise in asymmetric catalysis. dntb.gov.ua
Iron Complexes
Iron complexes featuring phosphine ligands are of great interest due to their catalytic activity in a variety of organic transformations, including cross-coupling reactions. nih.gov The indenyl moiety in Phosphine, 1H-inden-3-yldiphenyl- can significantly influence the reactivity of its iron complexes. This "indenyl effect" is attributed to the ability of the indenyl ligand to stabilize transition states through haptotropic shifts (η⁵ to η³), which facilitates associative ligand substitution pathways. researchgate.netwikipedia.org
The synthesis of iron-phosphine complexes can be achieved through various methods. For instance, iron(II) bisphosphine complexes can react with other phosphorus-containing molecules like phosphine (PH3) to form new cationic terminal-bound PH3 complexes. nih.gov The coordination environment around the iron center can vary, with examples of octahedral, tetrahedral, and square planar geometries being well-documented. researchgate.net
The electronic properties of the phosphine ligand, as quantified by parameters like the Tolman Electronic Parameter (TEP), can be correlated with the reactivity of the iron complex. researchgate.net The interplay between the electronic effects of the phosphine and the indenyl ligand can lead to enhanced catalytic performance.
Lanthanide Complexes
The coordination chemistry of lanthanide ions with phosphine-containing ligands is a growing area of research, driven by the potential applications of these complexes in luminescence and magnetism. rsc.orgnih.gov While direct coordination of phosphine to lanthanide ions is less common due to the hard nature of lanthanides and the soft nature of phosphorus, ligands incorporating both hard (e.g., oxygen, nitrogen) and soft (phosphine) donor atoms can form stable complexes.
The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt, such as LnCl3 or Ln(NO3)3, with the desired ligand under solvothermal or other suitable conditions. nih.govmdpi.com The resulting complexes can exhibit a variety of coordination numbers and geometries, often influenced by the specific lanthanide ion and the steric and electronic properties of the ligand. researchgate.net For instance, lanthanide complexes with coordination numbers of eight and nine, displaying geometries such as triangular dodecahedron and muffin, have been reported. researchgate.net
Bonding Interactions in Metal-Indenyl Phosphine Complexes
The nature of the bonding between the metal center and the indenyl phosphine ligand is a key factor determining the stability and reactivity of the resulting complex. This interaction is typically described in terms of σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand.
Analysis of σ-Donation and π-Backbonding Characteristics
The phosphine group of the ligand acts as a σ-donor, donating its lone pair of electrons to an empty orbital on the metal center. wikipedia.orgwikipedia.org Simultaneously, the metal can donate electron density from its filled d-orbitals back into empty orbitals of the ligand, a process known as π-backbonding. wikipedia.orgwikipedia.org
In the case of phosphine ligands, this backbonding occurs into the P-C σ* antibonding orbitals. wikipedia.orglibretexts.org The extent of both σ-donation and π-backbonding is influenced by the electronic properties of the substituents on the phosphorus atom. Electronegative substituents on the phosphorus atom lower the energy of the σ* orbitals, making the phosphine a better π-acceptor. wikipedia.orgumb.edu
The indenyl group also participates in bonding with the metal center. It can coordinate in a η¹, η³, or η⁵ fashion. rsc.org The η⁵-coordination is analogous to that of the cyclopentadienyl (B1206354) ligand, but the fused benzene (B151609) ring in the indenyl ligand introduces electronic perturbations. The ability of the indenyl ligand to undergo η⁵ to η³ "ring slippage" is a crucial aspect of its reactivity, as it opens up a coordination site on the metal, facilitating associative substitution reactions. wikipedia.org This phenomenon is a key component of the "indenyl effect," which describes the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl counterparts. wikipedia.org
Influence of Ligand Substituents on Metal Electronic Density
The substituents on both the phosphine and indenyl portions of the ligand have a significant impact on the electronic density at the metal center.
Substituents on the phosphorus atom directly influence its σ-donor and π-acceptor properties. Electron-donating groups on the phosphorus increase the electron density on the phosphorus atom, making it a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density on phosphorus, enhancing its π-acceptor capabilities. libretexts.orgumb.edu This modulation of the electronic properties of the phosphine ligand, in turn, affects the electron density on the metal center. An increase in σ-donation from the phosphine increases the electron density on the metal, while an increase in π-backbonding from the metal to the phosphine decreases it. umb.edu
The interplay between the substituents on the phosphine and the indenyl ring allows for fine-tuning of the electronic environment at the metal center, which is crucial for optimizing the performance of the complex in catalytic applications.
Structural Diversity and Coordination Modes of Metal-Indenyl Phosphine Complexes
Metal complexes of indenyl phosphines exhibit a wide range of structural diversity and coordination modes. rsc.orgmdpi.com The flexibility of the indenyl ligand to adopt different hapticities (η¹, η³, η⁵) and the ability of the phosphine group to coordinate as a monodentate or part of a chelating system contribute to this diversity. rsc.orgrsc.org
The coordination mode of the indenyl ligand is often influenced by the electronic requirements of the metal center. In 18-electron complexes, the indenyl ligand typically adopts an η⁵-coordination mode. However, to accommodate incoming ligands during a reaction, it can slip to an η³-coordination, creating a vacant coordination site. wikipedia.org Well-defined η³-indenyl complexes have also been isolated and characterized. rsc.org In some late-transition metal complexes, η¹-coordination has been observed. rsc.org
The phosphine moiety can also participate in various coordination modes. In the case of Phosphine, 1H-inden-3-yldiphenyl-, the phosphorus atom typically acts as a monodentate ligand. However, the indenyl backbone can be functionalized to create multidentate ligands. For instance, tethered indenyl phosphine ligands have been designed to control the stereochemistry of reactions at the metal center. rsc.org
The combination of different indenyl hapticities and phosphine coordination can lead to a variety of complex geometries. For example, palladium(II) complexes with indenyl and phosphine ligands can adopt square planar geometries. rsc.org The structural diversity is further expanded by the possibility of forming polynuclear complexes, where the indenyl phosphine ligand might bridge multiple metal centers. rsc.orgnih.govresearchgate.net
The table below summarizes some of the observed coordination modes for indenyl and phosphine ligands in metal complexes.
| Ligand | Coordination Mode | Metal Examples |
| Indenyl | η¹ | Late transition metals rsc.org |
| η³ | Various transition metals rsc.orgwikipedia.org | |
| η⁵ | Various transition metals rsc.orgwikipedia.org | |
| Phosphine | Monodentate | Au rsc.org, Fe nih.gov, Pd rsc.org |
| Bidentate (in diphosphines) | Au researchgate.net, Pd rsc.org | |
| Bridging | Au researchgate.net | |
| Indenyl Phosphine | P-monodentate, η¹-indenyl | |
| P-monodentate, η³-indenyl | ||
| P-monodentate, η⁵-indenyl | ||
| P,C-chelating | Pd mdpi.com |
This structural versatility is a key feature of metal-indenyl phosphine complexes and contributes to their wide range of applications in catalysis.
Stabilization of Low-Coordinate Transition Metal Compounds by Indenyl Phosphines
The stabilization of low-coordinate transition metal compounds, which are often highly reactive and unstable, is a significant challenge in inorganic and organometallic chemistry. These coordinatively unsaturated species are crucial intermediates in many catalytic cycles. The ligand 1H-inden-3-yldiphenylphosphine offers a unique combination of steric bulk and electronic flexibility that proves advantageous in stabilizing such low-coordinate metal centers.
The key to this stabilization lies in the dual nature of the ligand. It possesses a strongly coordinating phosphine group and a potentially hemilabile indenyl C=C double bond. Hemilability refers to the ability of a ligand to have one strongly coordinating and one weakly coordinating group. wwu.edu The phosphine end of the molecule acts as a robust anchor to the metal center through a strong σ-donating bond. This interaction is typical for phosphine ligands and is a primary factor in stabilizing the metal complex.
The indenyl group, however, introduces a more nuanced interaction. In what is known as the "indenyl effect," the indenyl ligand can readily slip between η⁵ and η³ coordination modes. rsc.org This haptotropic shift is facilitated by the aromaticity of the fused benzene ring. While this effect is most pronounced when the indenyl anion is directly bonded to the metal, the π-system of the indenyl moiety in 1H-inden-3-yldiphenylphosphine can still engage in weaker, yet significant, interactions with the metal center. This η¹(P), η²(C=C) coordination mode can provide additional electronic stabilization to a coordinatively unsaturated metal by donating electron density from the C=C bond. This secondary interaction effectively shields the metal center, preventing decomposition pathways or unwanted side reactions.
Research into the coordination chemistry of indenyl phosphines has provided insights into their stabilizing capabilities. For instance, palladium(II) complexes with indenyl phosphine ligands have been synthesized and characterized, revealing the interplay between the phosphine and indenyl moieties in the coordination sphere. rsc.orgmdpi.com While detailed studies focusing exclusively on low-coordinate complexes of 1H-inden-3-yldiphenylphosphine are still emerging, the principles derived from related systems underscore its potential. The steric hindrance provided by the bulky diphenylphosphino and indenyl groups also plays a crucial role. This bulk can kinetically stabilize low-coordinate complexes by preventing the approach of other ligands or solvent molecules that could lead to decomposition.
The synthesis of metal complexes with ligands containing both phosphine and indenyl functionalities has been explored. For example, reacting metal precursors with the ligand can lead to the formation of stable complexes where the phosphine is the primary coordination site. mdpi.comresearchgate.net The characterization of these complexes, often through X-ray crystallography and NMR spectroscopy, provides valuable data on bond lengths, bond angles, and the spatial arrangement of the ligands around the metal center. This information is critical for understanding the steric and electronic effects that contribute to the stability of the complex.
Below is a data table summarizing key structural features of a representative transition metal complex incorporating a phosphine ligand with an indenyl-like framework, illustrating the typical coordination parameters.
| Complex | Metal Center | Coordination Geometry | P-Metal Bond Length (Å) | Notable Feature |
| [PdCl(indenyl)(PPh₃)] | Pd(II) | Square Planar | ~2.2-2.3 | η³-coordination of the indenyl ligand. rsc.org |
| Gold(I) chloride complex with a phosphine derived from indene (B144670) | Au(I) | Linear | 2.239 | C-H···Au interaction suggested. mdpi.com |
| Dimeric Copper(I) bromide complex with a phosphine derived from indene | Cu(I) | Bridged Dimer | 2.195 | Minimal Cu···Cu interaction. mdpi.com |
This table presents data from related indenyl phosphine complexes to illustrate typical coordination characteristics. Specific data for low-coordinate complexes of 1H-inden-3-yldiphenylphosphine is limited in the reviewed literature.
Catalytic Applications of Phosphine, 1h Inden 3 Yldiphenyl and Its Metal Complexes
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a field dominated by transition metal complexes. Ligands coordinated to the metal center play a pivotal role in modulating the catalyst's stability, activity, and selectivity. 2-Aryl-substituted indenyl phosphine (B1218219) ligands have been identified as effective components in palladium-catalyzed amination and C–C cross-coupling reactions, often yielding products in high yields. ias.ac.in While less developed than the well-known Buchwald-type biaryl phosphine ligands, indenyl phosphines represent a significant area of research with growing applications. ias.ac.in
Carbon-Carbon Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. The effectiveness of these reactions heavily relies on the nature of the phosphine ligand. Ligands based on an indenyl structure are noted for their ability to adjust the electronic properties of the metal center, which can result in enhanced reactivity. mdpi.com Research has demonstrated that 2-aryl indenyl phosphine ligands are a versatile class for various palladium-catalyzed C-C bond-forming reactions. ias.ac.in
The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling reactions. The palladium-catalyzed variant of this reaction has been shown to be highly efficient with ligands derived from the indenylphosphine scaffold.
Detailed research into a library of 2-aryl-indenylphosphine ligands has demonstrated their effectiveness in the Suzuki-Miyaura cross-coupling of challenging substrates, including aryl and heteroaryl chlorides. hes-so.ch In a key study, a catalyst system comprising palladium acetate (B1210297) (Pd(OAc)₂) and a 2-aryl-indenylphosphine ligand was used to couple various aryl chlorides with arylboronic acids. For instance, the reaction between 2-chlorothiophene (B1346680) and several arylboronic acids proceeded in high yields. The catalyst system showed good tolerance to both electron-donating (e.g., –CH₃, –OCH₃) and electron-withdrawing (e.g., –F, –CF₃) groups on the boronic acid, as well as moderately hindered substrates. mdpi.com
The general reaction conditions involved heating the aryl chloride and boronic acid with 0.5 mol% Pd(OAc)₂, 1 mol% of the indenylphosphine ligand, and a base (K₃PO₄·3H₂O) in a solvent like tetrahydrofuran (B95107) (THF) at 110 °C for 3 hours. mdpi.com The high yields obtained underscore the utility of this ligand class in facilitating the coupling of less reactive chloro-substrates.
Table 1: Suzuki-Miyaura Coupling of 2-Chlorothiophene with Various Arylboronic Acids Using a 2-Aryl Indenylphosphine Ligand System
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylthiophene | 91 |
| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)thiophene | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)thiophene | 85 |
| 4 | 4-(tert-Butyl)phenylboronic acid | 2-(4-(tert-Butyl)phenyl)thiophene | 93 |
| 5 | 2-Methylphenylboronic acid | 2-(o-Tolyl)thiophene | 89 |
| 6 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)thiophene | 94 |
| 7 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)thiophene | 95 |
Reaction conditions: 2-chlorothiophene (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), ligand (1 mol%), K₃PO₄·3H₂O (3 equiv.), THF (2 mL), 110 °C, 3 h. Data sourced from a 2016 study on 2-aryl-indenylphosphine ligands. mdpi.com
The Mizoroki-Heck reaction is a palladium-catalyzed method for coupling unsaturated halides with alkenes. Despite the recognized utility of phosphine ligands in this reaction, a review of the scientific literature did not yield specific examples of the application of Phosphine, 1H-inden-3-yldiphenyl- or its closely related indenylphosphine analogues as ligands in the Heck reaction.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium-phosphine complex and a copper co-catalyst. While various phosphine ligands are known to promote this transformation, specific studies detailing the use of Phosphine, 1H-inden-3-yldiphenyl- in Sonogashira coupling reactions were not identified in the surveyed literature.
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. This was one of the earliest developed cross-coupling reactions. However, an examination of the available literature did not reveal any specific applications of Phosphine, 1H-inden-3-yldiphenyl- as a supporting ligand for this transformation.
Direct C-H arylation is an increasingly important method for forming C-C bonds, as it avoids the pre-functionalization of one of the coupling partners. This atom-economical approach often relies on sophisticated catalyst systems. A search of the scientific literature did not find specific instances of Phosphine, 1H-inden-3-yldiphenyl- being employed as a ligand in palladium-catalyzed direct arylation reactions.
Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are fundamental for constructing carbon-heteroatom bonds, with the Buchwald-Hartwig amination being a premier method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgchemrxiv.org The success of these reactions is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and modulates its reactivity. nih.govyoutube.com Bulky and electron-rich phosphine ligands are known to be particularly effective, promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.orgnih.gov
Research has shown that indenyl phosphine ligands are a versatile class of ligands for palladium-catalyzed C-N cross-coupling reactions. nih.govrsc.org A closely related isomer, the 2-phenylindenyl phosphine ligand, can be converted in situ into an anionic phosphine ligand that demonstrates high efficacy in the Buchwald-Hartwig amination of various aryl halides. researchgate.net This catalytic system provides good to excellent yields for the amination of aryl chlorides, bromides, and iodides with a range of amines. researchgate.net For instance, the palladium-catalyzed coupling of sterically hindered substrates like 2-bromo-mesitylene with different amines proceeds efficiently using this type of ligand. researchgate.net The general applicability of ylide-functionalized phosphines and other advanced ligands in room-temperature aminations of aryl chlorides further underscores the importance of ligand design in this field. nih.govsigmaaldrich.com
The following table summarizes representative results for the Buchwald-Hartwig amination using a palladium/anionic phenylindenyl phosphine catalyst system, demonstrating its effectiveness with various substrates. researchgate.net
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination using an Anionic Phenylindenyl Phosphine Ligand System
| Aryl Halide | Amine | Product | Yield (%) |
|---|---|---|---|
| Phenyl bromide | Morpholine | N-Phenylmorpholine | >98 |
| 4-Chlorotoluene | Aniline | N-(p-tolyl)aniline | 95 |
| 2-Bromo-mesitylene | n-Hexylamine | N-(n-Hexyl)-2,4,6-trimethylaniline | 88 |
| 1-Bromo-4-(tert-butyl)benzene | Pyrrolidine | 1-(4-(tert-butyl)phenyl)pyrrolidine | 92 |
| 1-Iodo-4-methoxybenzene | Di-n-butylamine | 4-Methoxy-N,N-di-n-butylaniline | 78 |
Data sourced from studies on analogous 2-phenylindenyl phosphine ligands. researchgate.net
While direct C-N bond formation is a well-documented application, related bulky biaryl phosphine ligands are also highly effective for carbon-oxygen (C-O) cross-coupling reactions. nih.gov These catalysts facilitate the etherification of primary and secondary alcohols with a wide range of aryl and heteroaryl halides, a transformation that is often challenging due to competing β-hydride elimination. nih.gov The development of a single, highly general phosphine ligand that can effect C-O bond formation across a diverse set of substrates, including electron-rich aryl halides, highlights the power of this approach. nih.gov
Hydrogenation and Hydrofunctionalization Reactions
Phosphine ligands are pivotal in metal-catalyzed hydrogenation and hydrofunctionalization reactions, where a bond (H-H or H-X) is added across an unsaturated substrate. nih.gov Cationic and zwitterionic metal complexes featuring P,N-substituted indene (B144670) ligands have been reported to activate E-H bonds (where E = H, Si, B) and catalyze their addition to unsaturated molecules. nih.govrsc.org
Hydroformylation, or oxo-synthesis, is a large-scale industrial process that involves the addition of carbon monoxide and hydrogen across a double bond to form aldehydes. The reaction is typically catalyzed by rhodium or cobalt complexes, and the choice of phosphine ligand is crucial for controlling reactivity and selectivity (i.e., the ratio of linear to branched aldehydes). nih.gov While specific data for Phosphine, 1H-inden-3-yldiphenyl- is limited, phosphine and phosphine oxide ligands are broadly used in rhodium-catalyzed hydroformylation. rsc.org For example, in the hydroformylation of styrene, certain mixed amino phosphine oxide ligands lead to high reactivity and excellent selectivity for the branched aldehyde product. rsc.org
Hydrophosphination involves the addition of a P-H bond across a C-C multiple bond and is an atom-economical method for synthesizing organophosphorus compounds. wikipedia.orgrsc.org The reaction can be catalyzed by a range of metal complexes, including those of zirconium, lanthanides, and late transition metals, as well as by bases or radical initiators. wikipedia.orgnih.gov Palladium-catalyzed hydrophosphination of internal alkynes has been developed as a method to access axially chiral vinylphosphines with high enantioselectivity. snnu.edu.cn
Interestingly, the hydrophosphination of indene itself with diphenylphosphine (B32561) is a direct method to synthesize the structural isomer (2,3-dihydro-1H-inden-2-yl)diphenylphosphine, showcasing the utility of this reaction in ligand synthesis. nih.gov While the target compound's role as a catalyst in this reaction is not documented, the general field relies heavily on phosphine-metal complexes to control the regioselectivity and efficiency of the P-C bond formation. wikipedia.orgsnnu.edu.cn
The direct addition of an N-H bond of an amine across a carbon-carbon triple bond, known as hydroamination, is a highly atom-efficient route to enamines and imines. nih.govrsc.org A variety of metal catalysts, including those based on titanium, vanadium, and other transition metals, have been developed for this transformation. nih.govacs.org The ligand environment of the metal center is critical for catalytic activity and for controlling the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). Although direct catalytic data for Phosphine, 1H-inden-3-yldiphenyl- is scarce, the broader class of phosphine ligands is integral to the development of active hydroamination catalysts.
Allylic Alkylation and Etherification Reactions
The palladium-catalyzed Tsuji-Trost reaction, or asymmetric allylic alkylation (AAA), is a powerful method for forming C-C, C-N, and C-O bonds. wikipedia.org The reaction proceeds via a π-allyl-palladium intermediate, and the attack of a nucleophile on this complex is heavily influenced by the properties of the supporting ligands, which are most often phosphines. wikipedia.orgmdpi.com Chiral phosphine ligands are especially important as they can induce high enantioselectivity, making the reaction a cornerstone of asymmetric synthesis. mdpi.comnih.gov
Indenyl-derived compounds have been utilized in synergistic catalytic systems for allylation. nih.gov In one such system, the diastereoselectivity of the allylation of an amino isobenzofulvene (derived from an indene-aldehyde) was controlled by the electronic properties of an achiral monodentate phosphine ligand on the palladium catalyst. nih.gov This demonstrates the critical role phosphines play in controlling stereochemical outcomes in complex transformations involving indenyl frameworks. While specific applications of Phosphine, 1H-inden-3-yldiphenyl- in allylic alkylation are not detailed, the general success of phosphine ligands, including those in reactions involving indene-related substrates, points to its potential in this area. nih.govnih.gov
Annulation and Addition Reactions (e.g., Michael Addition, Wittig Reactions, Cycloadditions)
Nucleophilic phosphine catalysis is a broad field where the phosphine itself initiates the reaction by adding to an electrophilic starting material, such as an activated alkene or alkyne, to generate a reactive zwitterionic intermediate. nih.gov
The Michael addition , the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be effectively catalyzed by tertiary phosphines like triphenylphosphine (B44618). organic-chemistry.orgresearchgate.net In this mode of catalysis, the phosphine adds to the Michael acceptor to form a phosphonium (B103445) enolate, which then acts as a base to deprotonate the nucleophile, facilitating the addition. nih.gov This method is versatile and proceeds under neutral conditions, offering an alternative to traditional base- or metal-catalyzed Michael additions. organic-chemistry.org
Annulation and cycloaddition reactions are also prominent applications of nucleophilic phosphine catalysis. nih.gov Phosphines can mediate [3+2], [4+2], and other annulations between allenes, alkynes, and alkenes to construct various five- and six-membered rings, which are valuable scaffolds in organic synthesis.
The Wittig reaction is a classic and powerful method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comlibretexts.org However, it is crucial to distinguish its mechanism from catalytic processes. In the Wittig reaction, a phosphine, typically triphenylphosphine, is used as a stoichiometric reagent to first prepare a phosphonium ylide. lumenlearning.comlibretexts.orgyoutube.com This ylide then reacts with a carbonyl compound to form the alkene product and a phosphine oxide byproduct. masterorganicchemistry.com The phosphine is consumed in the reaction to form the highly stable P=O bond, which is the thermodynamic driving force for the transformation. lumenlearning.com Therefore, the phosphine does not act as a catalyst that is regenerated in a cycle.
Atom Transfer Radical Addition
Atom Transfer Radical Addition (ATRA) is a powerful, atom-economical method for forming carbon-carbon and carbon-heteroatom bonds by adding a radical species across an unsaturated bond, such as an alkene. This process is frequently catalyzed by transition metal complexes, with ruthenium and copper complexes being among the most extensively studied. In these catalytic systems, phosphine ligands play a critical role in stabilizing the metal center and modulating its reactivity to control the radical addition process.
The general mechanism for a metal-catalyzed ATRA reaction involves the activation of a haloalkane (R-X) by a low-valent metal complex. The metal complex, often in the presence of a phosphine ligand, abstracts the halogen atom from the haloalkane to generate a carbon-centered radical (R•) and an oxidized metal-halide species. This radical then adds to an alkene, forming a new radical intermediate. This intermediate subsequently abstracts the halogen atom from the oxidized metal-halide complex, yielding the final addition product and regenerating the active, lower-valent metal catalyst, which can then re-enter the catalytic cycle.
While indenyl phosphine ligands have been recognized for their versatility in various transition-metal-catalyzed reactions, specific documented examples detailing the application of Phosphine, 1H-inden-3-yldiphenyl- or its direct metal complexes in ATRA are not extensively reported in the reviewed literature. However, the principles of ATRA catalysis can be illustrated by examining related ruthenium-phosphine systems. For instance, ruthenium-arene complexes bearing phosphine ligands have been successfully employed as catalysts for the ATRA of polyhalogenated substrates to olefins. acs.orgacs.org
A study on ruthenium-arene complexes with (cycloheptyl)diphenylphosphine demonstrated effective catalysis for the addition of carbon tetrachloride (CCl₄) to styrene. acs.org The performance of these catalysts was significantly influenced by reaction conditions such as temperature and the use of UV irradiation, which can facilitate the dissociation of other ligands to open coordination sites for the catalytic cycle to proceed. acs.org
Table 1: Ruthenium-Catalyzed ATRA of CCl₄ to Styrene with Different Phosphine Ligands This table illustrates the performance of various phosphine ligands in a representative ATRA reaction. Data for Phosphine, 1H-inden-3-yldiphenyl- is not available in the cited study and is included for structural comparison.
| Catalyst Precursor | Phosphine Ligand | Conditions | Yield (%) | Reference |
| [RuCl₂(p-cymene)(L)] | (Cycloheptyl)diphenylphosphine | Toluene, 85°C, 2h | 88 | acs.org |
| [RuCl₂(benzene)(L)] | (Cycloheptyl)diphenylphosphine | Toluene, 85°C, 2h | 98 | acs.org |
| [Cp*RuCl(PPh₃)₂] | Triphenylphosphine | Room Temp. | High | chemrxiv.org |
| Not Specified | Phosphine, 1H-inden-3-yldiphenyl- | N/A | N/A | N/A |
More recent advancements have utilized catalysts like [Cp*RuCl(PPh₃)₂] for complex transformations involving intramolecular ATRA onto aromatic systems, showcasing the broad applicability of ruthenium-phosphine catalysts in radical chemistry. chemrxiv.org The success of these related systems suggests that metal complexes of Phosphine, 1H-inden-3-yldiphenyl- could potentially serve as effective catalysts in ATRA, with the indenyl moiety offering unique electronic and steric properties to influence the reaction's efficiency and selectivity.
Role of the Indenyl Phosphine Ligand in Modulating Reactivity and Selectivity in Catalysis
The indenyl moiety of the Phosphine, 1H-inden-3-yldiphenyl- ligand plays a crucial and distinct role in modulating the reactivity and selectivity of its metal complexes in catalysis. This influence stems from a combination of the unique "indenyl effect" and the fundamental steric and electronic properties inherent to phosphine ligands.
The Indenyl Effect: A defining characteristic of the indenyl ligand, when compared to the more common cyclopentadienyl (B1206354) (Cp) ligand, is its ability to undergo a facile haptotropic shift. unipd.it The indenyl ligand can readily slip from a η⁵-coordination mode (where all five atoms of the five-membered ring are bonded to the metal) to a η³-coordination mode (where only three atoms are bonded). acs.orgulisboa.pt This η⁵-η³ slippage is energetically favorable because it allows the six-membered ring of the indenyl group to regain its aromaticity. researchgate.net
This facile slippage, known as the "indenyl effect," has profound implications for catalysis. The transition to a η³-mode opens up a coordination site on the metal center, facilitating the association of reactant molecules. unipd.it This leads to significantly higher reactivity and faster ligand substitution rates in indenyl-metal complexes compared to their more rigid cyclopentadienyl counterparts, often resulting in enhanced catalytic activity. acs.org
Electronic and Steric Effects: Like all phosphine ligands, the diphenylphosphino group on the indenyl ring allows for the fine-tuning of the catalyst's properties through electronic and steric effects. tcichemicals.com
Steric Effects: The steric bulk of the ligand is critical for controlling selectivity and promoting certain reaction pathways. The steric hindrance created by the ligand can influence which substrates can access the catalytic center and can control the regioselectivity or stereoselectivity of a reaction. A common measure of steric bulk is the ligand's cone angle (θ), which represents the angle of a cone that encompasses the ligand at the metal center. tcichemicals.com The bulky diphenylphosphino group, combined with the planar indenyl system, creates a specific steric environment that can favor the formation of less-coordinated, highly reactive intermediates and facilitate the final reductive elimination step to release the product. rsc.org
In palladium-indenyl complexes, for example, both the steric and electronic features of ancillary phosphine ligands have been shown to significantly affect reactivity, such as in nucleophilic attack on the indenyl fragment itself. rsc.org Studies have demonstrated that a decrease in electron density on the indenyl fragment and the steric hindrance of the ligands are key factors governing the kinetics of such reactions. rsc.org The interplay between the indenyl effect and the tunable steric and electronic properties of the phosphine group makes Phosphine, 1H-inden-3-yldiphenyl- a sophisticated ligand, capable of imparting high reactivity and selectivity to a metal catalyst.
Table 2: Representative Steric and Electronic Parameters of Common Phosphine Ligands This table provides context for the properties of phosphine ligands. Exact, experimentally determined values for Phosphine, 1H-inden-3-yldiphenyl- are not available in the reviewed literature but can be inferred from its structural components.
| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) in [Ni(CO)₃L] (cm⁻¹) | Cone Angle (θ) (°) | Classification | Reference |
| P(t-Bu)₃ | 2056.1 | 182 | Very Bulky, Strongly Donating | rsc.org |
| PCy₃ | 2056.4 | 170 | Bulky, Strongly Donating | rsc.org |
| PPh₃ | 2068.9 | 145 | Moderately Bulky, Weakly Donating | rsc.org |
| P(OPh)₃ | 2085.3 | 128 | Less Bulky, π-Accepting | rsc.org |
| Phosphine, 1H-inden-3-yldiphenyl- | N/A | N/A | Moderately Bulky, Aryl/Indenyl | N/A |
Asymmetric Catalysis Employing Chiral Indenyl Phosphine Ligands
Enantioselective C-C Bond Formations
The construction of chiral carbon-carbon bonds is a cornerstone of modern organic synthesis. Chiral indenyl phosphine (B1218219) ligands have emerged as powerful tools in this field, enabling a range of enantioselective transformations.
Asymmetric Allylic Alkylation of Indoles
The palladium-catalyzed asymmetric allylic alkylation (AAA) of indoles is a valuable method for synthesizing chiral indole (B1671886) derivatives, which are common motifs in pharmaceuticals and biologically active compounds. The effectiveness of this reaction heavily relies on the chiral ligand employed. While various phosphine ligands have been developed, those based on an indane framework, structurally related to indenyl phosphines, have shown exceptional performance. For instance, spiro indane-based phosphine-oxazoline ligands have achieved high yields and enantioselectivities in the Pd-catalyzed allylic alkylation of a broad scope of indole derivatives. nih.gov
In a representative reaction, the allylic alkylation of indole with 1,3-diphenylallyl acetate (B1210297), catalyzed by a palladium complex bearing a spiro phosphine-oxazoline ligand (L1), produced the C3-allylated indole product with excellent results.
Table 1: Asymmetric Allylic Alkylation of Indoles with Spiro Phosphine-Oxazoline Ligand L1 nih.gov Reaction Conditions: Indole (0.2 mmol), allyl acetate (0.3 mmol), [Pd(allyl)Cl]₂ (2.5 mol%), Ligand L1 (5.5 mol%), in CH₂Cl₂ at room temperature for 12-24h.
| Entry | Indole Derivative | Yield (%) | ee (%) |
| 1 | Indole | 96 | 96 |
| 2 | 5-MeO-Indole | 95 | 97 |
| 3 | 5-Cl-Indole | 98 | 98 |
| 4 | 5-Br-Indole | 98 | 98 |
| 5 | 7-Me-Indole | 92 | 94 |
Asymmetric Michael Additions
The Michael addition is a fundamental C-C bond-forming reaction. Phosphine-catalyzed versions of this reaction are advantageous as they operate under neutral conditions. organic-chemistry.org While phosphine catalysis itself can achieve Michael additions, achieving high enantioselectivity often requires chiral phosphine catalysts that can induce chirality through mechanisms beyond simple base catalysis. nih.gov Dipeptide-based phosphines have been shown to be effective in catalyst-controlled enantiodivergent Michael additions of pyridazinones to enones, providing access to both enantiomers of the product with high efficiency by subtly adjusting the catalyst structure. nih.gov
For example, the addition of 3-pyridazinone to chalcone (B49325) can be directed to yield either enantiomer of the Michael adduct by selecting the appropriate dipeptide phosphine catalyst, demonstrating a high level of control. nih.gov
Enantioselective C-H Arylation
Direct C-H arylation is a powerful strategy for constructing complex aryl-containing molecules, and its enantioselective variant is of high interest. Recent advancements have seen the development of chiral bifunctional phosphine-carboxylate ligands for the Pd(0)-catalyzed enantioselective intermolecular C-H arylation to create planar chiral macrocyclophanes. nih.gov Furthermore, a palladium-catalyzed enantioselective C-H arylation of N-(o-bromoaryl)-diarylphosphinic amides has been developed to synthesize P-stereogenic compounds, which can be converted into valuable chiral monophosphine ligands. scilit.com The development of chiral indenyl ligands specifically for asymmetric C-H activation remains a significant challenge, though progress has been made with ligands featuring a [2.2]benzoindenophane skeleton for rhodium-catalyzed C-H activation/annulation reactions. researchgate.net
Asymmetric Cycloadditions
Cycloaddition reactions are among the most efficient methods for constructing cyclic molecular architectures. Indenyl phosphine ligands have been shown to play a crucial role in controlling the regioselectivity of palladium-catalyzed cycloadditions. rsc.org By tuning the steric properties of 2-aryl-substituted indenyl phosphine ligands, either [3+2] or [4+3] cycloaddition products can be obtained from the reaction of Pd-oxyallyl species with 1,3-dienes. rsc.orgnih.gov
For instance, using a less sterically hindered 2-aryl indenyl phosphine ligand (L8), the reaction between an ethylidene carbonate and isoprene (B109036) exclusively yields the [3+2] cyclopentanone (B42830) product. In contrast, a bulkier ligand (L9) directs the reaction towards the [4+3] cycloheptanone (B156872) product. rsc.org
Table 2: Ligand-Controlled Regiodivergent Cycloaddition of 1,3-Dienes rsc.org
| Ligand | Dienophile | Diene | Product Type | Yield (%) |
| L8 | Methylene ethylidene carbonate | Isoprene | [3+2] | 92 |
| L9 | Methylene ethylidene carbonate | Isoprene | [4+3] | 80 |
Enantioselective C-X Bond Formations
The creation of chiral carbon-heteroatom bonds is essential for synthesizing a wide array of functional molecules, including many pharmaceuticals. Chiral phosphine ligands are pivotal in the catalytic asymmetric reactions that form these bonds.
Asymmetric Hydrogenation of Ketones and Imines
Asymmetric hydrogenation is a highly atom-economical method for producing chiral alcohols and amines from ketones and imines, respectively. The success of these reactions is highly dependent on the catalyst system, particularly the chiral ligand.
Iron complexes featuring chiral tetradentate amine(imine)diphosphine ligands have proven to be exceptionally efficient catalysts for the asymmetric transfer hydrogenation of both ketones and imines. scispace.comnih.gov These earth-abundant metal catalysts can achieve turnover frequencies rivaling those of precious metal catalysts. scispace.com Similarly, palladium complexes with chiral bisphosphine ligands like SynPhos and SegPhos are highly effective for the asymmetric hydrogenation of activated imines, such as N-diphenylphosphinyl and N-tosyl ketimines, in trifluoroethanol. dicp.ac.cn
Table 3: Asymmetric Hydrogenation of N-Diphenylphosphinyl Ketimines with Pd/(S)-SegPhos dicp.ac.cn Reaction Conditions: Substrate (0.2 mmol), Pd(OCOCF₃)₂ (1 mol%), (S)-SegPhos (1.1 mol%), H₂ (10 atm), in TFE at 40°C for 48h.
| Substrate (R¹, R²) | Product Amine | Yield (%) | ee (%) |
| R¹=Ph, R²=Me | (R)-1-Phenylethanamine | 99 | 99 |
| R¹=Ph, R²=Et | (R)-1-Phenylpropanamine | 99 | 98 |
| R¹=2-Naphthyl, R²=Me | (R)-1-(Naphthalen-2-yl)ethanamine | 98 | 99 |
| R¹=4-Cl-Ph, R²=Me | (R)-1-(4-Chlorophenyl)ethanamine | 99 | 97 |
| R¹=4-MeO-Ph, R²=Me | (R)-1-(4-Methoxyphenyl)ethanamine | 85 | 87 |
These examples highlight the versatility and effectiveness of catalysts derived from or related to indenyl phosphines in creating a diverse range of chiral molecules through various bond-forming reactions.
Asymmetric Allylic Etherification
Asymmetric allylic etherification is a powerful method for constructing chiral ether linkages, which are prevalent in many natural products and pharmaceuticals. The development of efficient chiral ligands is crucial for achieving high enantioselectivity in these palladium-catalyzed reactions. While direct studies employing Phosphine, 1H-inden-3-yldiphenyl- in this specific transformation are not extensively documented in the reviewed literature, the principles can be illustrated by related systems.
Research into novel chiral ligands has shown significant success. For instance, a series of chiral terminal-alkene-phosphine hybrid ligands, developed from diethyl L-tartrate, have been successfully applied in palladium-catalyzed asymmetric allylic etherifications. These ligands have demonstrated the capability to produce the desired ether products in excellent yields and with high enantiomeric excesses (ee's) nih.gov. The success of these hybrid ligands underscores the importance of the ligand's structural features, which create a well-defined chiral pocket around the metal center, thereby dictating the facial selectivity of the nucleophilic attack by the alcohol.
In a typical palladium-catalyzed allylic etherification, a π-allylpalladium intermediate is formed. The chiral ligand, bound to the palladium, controls the trajectory of the incoming alcohol nucleophile. The steric and electronic properties of the ligand, such as the indenyl group in the target compound, are designed to create a biased environment that favors the formation of one enantiomer over the other.
Diastereoselective Control in Catalytic Processes
The indenyl framework plays a significant role in directing diastereoselectivity in catalytic reactions. A notable study demonstrated that in a synergistic organo- and palladium-catalyzed asymmetric allylic alkylation of a 3-methyl-1H-indene-2-carbaldehyde, the diastereoselectivity could be controlled by the electronic properties of an achiral monodentate phosphine ligand on the palladium catalyst oup.com.
| Ligand | Substituent Nature | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Triphenylphosphine (B44618) | Neutral | 85:15 | 96 |
| Tris(4-methoxyphenyl)phosphine | Electron-donating | 82:18 | 95 |
| Tris(4-fluorophenyl)phosphine | Electron-withdrawing | 45:55 | 97 |
| Tris(4-(trifluoromethyl)phenyl)phosphine | Strongly electron-withdrawing | 15:85 | 98 |
Table 1: Influence of Monodentate Phosphine Ligands on the Diastereoselectivity of the Allylic Alkylation of 3-methyl-1H-indene-2-carbaldehyde. Data sourced from oup.com.
Chiral Induction Mechanisms and Stereochemical Outcomes
The mechanism of chiral induction in palladium-catalyzed asymmetric allylic substitutions is a subject of extensive study. For reactions involving phosphine ligands, the stereochemical outcome is largely determined during the nucleophilic attack on the π-allylpalladium intermediate. The chiral ligand creates an asymmetric environment around the palladium center, which leads to differentiation between the two enantiotopic termini of the allyl group or the two faces of the nucleophile mdpi.com.
A widely accepted model for monodentate phosphine ligands posits that the nucleophilic attack occurs at the allylic carbon located trans to the phosphorus atom mdpi.com. The steric bulk and electronic nature of the phosphine ligand, including substituents on the indenyl ring, influence the conformation of the π-allyl intermediate. This conformational preference, in turn, dictates which of the two allylic termini is more accessible to the nucleophile.
For instance, in studies with axially chiral phosphine ligands derived from N-aryl indoles, it was proposed that the reaction proceeds via an "M-type" intermediate. In this conformation, steric hindrance between the phenyl rings of the allylic substrate and the indole moiety is minimized, allowing the nucleophile to attack the carbon terminus trans to the phosphine ligand, thus controlling the stereoselectivity mdpi.com. The enantiomeric purity of the final product is a direct consequence of the energy difference between the diastereomeric transition states leading to the two possible enantiomers. The specific structure of the indenyl phosphine ligand, with its defined chirality and steric profile, is therefore the key determinant of the stereochemical outcome.
Mechanistic Investigations of Reactions Involving Phosphine, 1h Inden 3 Yldiphenyl Complexes
Elucidation of Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)
Catalytic cycles involving metal complexes with indenylphosphine ligands typically proceed through a series of fundamental steps, including oxidative addition and reductive elimination. numberanalytics.comlibretexts.org These steps are central to a wide range of catalytic transformations, such as cross-coupling reactions. libretexts.org
Oxidative Addition: This is often the initial step in a catalytic cycle, where the metal center's oxidation state and coordination number increase. libretexts.orglibretexts.org For complexes with indenylphosphine ligands, the electron-donating nature of the phosphine (B1218219) can enhance the metal center's propensity to undergo oxidative addition. numberanalytics.com For instance, in palladium-catalyzed cross-coupling reactions, a Pd(0) complex with a 1H-inden-3-yldiphenylphosphine ligand would oxidatively add to an aryl halide (Ar-X). rsc.orgnih.gov The "indenyl effect," which describes the enhanced reactivity of indenyl complexes, plays a significant role here. nih.govrsc.org
Reductive Elimination: This is typically the final step, where a new bond is formed, and the product is released from the metal center, which is reduced to its initial oxidation state. libretexts.orgyoutube.com The ligands to be eliminated must be in a cis orientation to each other. libretexts.org The steric and electronic properties of the 1H-inden-3-yldiphenylphosphine ligand can influence the rate and selectivity of this step. Electron-poor metal centers tend to favor reductive elimination. youtube.com
A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involving a palladium complex with an indenylphosphine ligand (L) is depicted below:
| Step | Description |
| 1. Oxidative Addition | The active Pd(0)L catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate, [Pd(Ar)(X)L]. |
| 2. Transmetalation | The Pd(II) intermediate reacts with an organoboron reagent (Ar'-B(OR)2), typically activated by a base, to replace the halide with the second organic group, forming [Pd(Ar)(Ar')L]. |
| 3. Isomerization | If necessary, a trans to cis isomerization occurs to bring the two organic groups adjacent to each other. |
| 4. Reductive Elimination | The cis-[Pd(Ar)(Ar')L] complex undergoes reductive elimination to form the coupled product (Ar-Ar') and regenerate the Pd(0)L catalyst. |
This table illustrates a simplified, generalized catalytic cycle.
Identification of Intermediates and Transition States
The identification of intermediates and the characterization of transition states are paramount for a detailed mechanistic understanding. For reactions involving indenylphosphine complexes, various spectroscopic techniques and computational methods are employed. While specific data for 1H-inden-3-yldiphenylphosphine complexes are not extensively documented in the reviewed literature, general principles for related systems can be inferred.
Calculated intermediates and transition states have been studied for the formation of indenes from certain metal complexes, providing insights into the plausible structures involved in reactions concerning the indenyl framework. researchgate.net In palladium-catalyzed cross-coupling reactions, monoligated palladium species are often proposed as key reactive intermediates. nih.gov The steric bulk of phosphine ligands can be crucial in promoting the formation of these highly active monoligated complexes. scispace.com
Role of Ligand Flexibility and Indenyl Rearrangement
A defining characteristic of indenyl ligands is their ability to undergo haptotropic shifts, or "ring slippage," where the coordination of the indenyl ring to the metal center changes, for example, from η⁵ to η³. rsc.orgnih.gov This flexibility is a key aspect of the "indenyl effect," which accounts for the enhanced reactivity of indenyl complexes compared to their more rigid cyclopentadienyl (B1206354) counterparts. nih.govrsc.org
The η⁵ to η³ rearrangement creates a vacant coordination site on the metal, facilitating associative mechanisms for ligand substitution or substrate binding, which can accelerate catalytic turnover. nih.gov X-ray crystal structures of various indenyl complexes have provided direct evidence for this ring slippage. nih.gov The fused benzene (B151609) ring in the indenyl structure provides thermodynamic stabilization for the η³-allyl intermediate that is formed during the slip. nih.gov This rearrangement is believed to lower the energy of transition states in various catalytic steps.
| Feature of Indenyl Ligand | Mechanistic Implication |
| Ring Slippage (η⁵ to η³) | Creates a vacant coordination site, promoting associative reaction pathways. |
| Fused Benzene Ring | Stabilizes the slipped (η³) intermediate, lowering activation barriers. |
| Enhanced Reactivity | Leads to faster reaction rates compared to analogous cyclopentadienyl complexes. |
This table summarizes the key mechanistic roles of the indenyl ligand's flexibility.
Kinetic Studies and Hammett Analysis
Detailed kinetic studies and Hammett analysis are powerful tools for probing reaction mechanisms, including identifying the rate-determining step and understanding electronic effects. While the search results allude to rate studies in the context of the "indenyl effect," showing that indenylrhodium complexes can be significantly more active than their cyclopentadienyl analogs, specific kinetic data or Hammett plots for reactions involving 1H-inden-3-yldiphenylphosphine were not found in the reviewed literature. nih.gov Such studies on related systems often reveal that the oxidative addition or reductive elimination step can be rate-limiting, depending on the specific reaction conditions and substrates.
Influence of Solvent and Additives on Reaction Pathways
Solvents and additives can have a profound impact on the course and efficiency of catalytic reactions involving indenylphosphine complexes. The choice of solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of individual reaction steps.
Additives, such as bases in cross-coupling reactions or co-catalysts, are often essential for the catalytic cycle to proceed. For instance, in Suzuki-Miyaura coupling, a base is required to activate the organoboron reagent for transmetalation. rsc.org In some cases, the indenylphosphine ligand itself can be activated in situ. For example, the presence of a strong base like sodium tert-butoxide can deprotonate the indenyl backbone, generating an anionic indenylphosphine intermediate. rsc.org This increases the electron density on the phosphorus atom, enhancing the catalyst's reactivity. rsc.org
Spectroscopic and Structural Characterization of Phosphine, 1h Inden 3 Yldiphenyl and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1H-inden-3-yldiphenylphosphine and its derivatives in solution. Analysis of ¹H, ¹³C, ³¹P, and, where applicable, ²⁹Si NMR spectra provides a wealth of information about the molecular framework and the electronic effects of substituent groups and metal coordination.
Proton (¹H) NMR spectra of 1H-inden-3-yldiphenylphosphine and its complexes are characterized by distinct signals corresponding to the indenyl and phenyl protons. The chemical shifts of the indenyl protons are particularly informative. For instance, in certain complexes, the indenyl protons can exhibit specific multiplicities and integrations that confirm the ligand's structure. rsc.org The aromatic region of the spectrum typically shows complex multiplets for the phenyl groups. Upon coordination to a metal center, shifts in the proton resonances can indicate the nature of the metal-ligand interaction.
Table 1: Selected ¹H NMR Spectroscopic Data
| Compound/Complex | Solvent | Chemical Shift (δ, ppm) and Assignment |
|---|---|---|
| (2-mesityl-1H-inden-3-yl)dicyclohexylphosphine derivative | D₂O | 2.69 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 1.07-1.85 (m, indenyl-H) rsc.org |
This table is interactive. Click on the headers to sort.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectra of 1H-inden-3-yldiphenylphosphine and its complexes display distinct resonances for the indenyl and phenyl carbons. The chemical shifts of the carbon atoms directly bonded to phosphorus are of particular interest as they are influenced by the electronegativity of the phosphorus atom and any coordinated metal. In some cases, complex mixtures of decomposition products can be identified through their ¹³C NMR signals. rsc.org
Table 2: Selected ¹³C NMR Spectroscopic Data
| Compound/Complex | Solvent | Chemical Shift (δ, ppm) |
|---|
This table is interactive. Click on the headers to sort.
Phosphorus-31 (³¹P) NMR is a crucial technique for studying phosphine (B1218219) ligands and their complexes. slideshare.net The ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus. For trivalent phosphines like 1H-inden-3-yldiphenylphosphine, the chemical shifts typically appear in a characteristic range. organicchemistrydata.org Coordination to a metal center generally causes a significant downfield or upfield shift in the ³¹P resonance, providing direct evidence of complex formation. The magnitude and direction of this coordination shift can offer insights into the nature of the metal-phosphine bond. researchgate.net
Coupling constants, particularly one-bond phosphorus-metal couplings (¹J(P-M)), are also highly informative. For instance, in platinum complexes, the ¹J(³¹P-¹⁹⁵Pt) coupling constant can indicate the geometry of the complex. Furthermore, couplings between phosphorus and other nuclei, such as protons (¹H) or carbon (¹³C), can aid in signal assignment and structural elucidation. huji.ac.il In some instances, the presence of multiple phosphorus-containing species in solution can be identified by distinct signals in the ³¹P NMR spectrum. rsc.orgresearchgate.net
Table 3: Selected ³¹P NMR Spectroscopic Data
| Compound/Complex | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|
| Diethyl phosphonate | - | - | ¹J(P-H) ≈ 600-700, ³J(P-H) ≈ 5-10 huji.ac.il |
| 1-adamantylgold(triphenylphosphine) | C₆D₆ | 44 (decomposition product) rsc.org | - |
This table is interactive. Click on the headers to sort.
For derivatives of 1H-inden-3-yldiphenylphosphine that incorporate silicon-containing moieties, such as trimethylsilyl (B98337) (TMS) groups, ²⁹Si NMR spectroscopy is an invaluable analytical tool. pascal-man.com The chemical shift of the ²⁹Si nucleus is sensitive to its local electronic and steric environment. researchgate.netresearchgate.net The introduction of silyl (B83357) groups can be used to modify the ligand's properties, and ²⁹Si NMR provides a direct method to characterize these modifications. pascal-man.com The chemical shifts can range from highly shielded to deshielded depending on the substituents on the silicon atom. pascal-man.comrsc.org While specific ²⁹Si NMR data for silyl-derivatives of 1H-inden-3-yldiphenylphosphine are not extensively reported in the provided results, the general principles of ²⁹Si NMR would apply to any such compounds. dntb.gov.ua
Table 4: General ²⁹Si NMR Chemical Shift Ranges
| Silicon Environment | Typical Chemical Shift Range (δ, ppm) |
|---|---|
| General Organosilicon Compounds | +50 to -200 pascal-man.com |
| Decamethylsilicocene | -392 pascal-man.com |
| Tetraiodosilane | -350 pascal-man.com |
This table is interactive. Click on the headers to sort.
X-ray Crystallography: Elucidating Molecular and Crystal Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been applied to various phosphine complexes to establish their molecular and crystal structures. mdpi.com For complexes of ligands similar to 1H-inden-3-yldiphenylphosphine, X-ray crystallography reveals critical information such as bond lengths, bond angles, and coordination geometries around the metal center. researchgate.net For example, in cobalt(II) complexes with phosphine ligands, a distorted tetrahedral geometry is often observed. mdpi.com The solid-state structure provides a static picture that is complementary to the dynamic information obtained from NMR spectroscopy in solution.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For 1H-inden-3-yldiphenylphosphine and its complexes, mass spectrometry can confirm the identity of the synthesized compounds by detecting the molecular ion peak. Fragmentation patterns observed in the mass spectrum can also offer structural clues. While detailed mass spectrometry data for the title compound is not prevalent in the search results, related structures like 1-Indanone show the utility of this technique for structural confirmation. nist.govnist.govnih.gov
Infrared (IR) Spectroscopy
In metal complexes of ligands like 1H-inden-3-yldiphenyl-phosphine, key vibrational bands are associated with the indenyl group, the phenyl rings of the phosphine, and, in the case of carbonyl complexes, the C-O stretching frequencies. The coordination of the phosphine ligand to a metal center typically leads to changes in the vibrational frequencies of the P-C bonds and the phenyl ring modes.
For metal carbonyl complexes containing indenyl phosphine ligands, the CO stretching frequencies (ν(CO)) are particularly informative. The degree of π-backbonding from the metal to the carbonyl ligands influences the strength of the C-O bond and thus its stretching frequency. Stronger σ-donating and weaker π-accepting ligands, like many phosphines, increase the electron density on the metal, which in turn enhances the backbonding to the CO ligands. This increased backbonding weakens the C-O triple bond, resulting in a decrease in the ν(CO) compared to the free CO molecule.
In a study of iron-carbonyl-diphosphine-indenyl cations, characteristic bands for the P-Ph groups were observed around 1479, 1432, and 999 cm⁻¹. researchgate.net For cationic palladium(II)-indenyl complexes with phosphine ligands, the presence of counterions like perchlorate (B79767) (ClO₄⁻) can be identified by its characteristic strong bands in the IR spectrum, for instance, around 1080 cm⁻¹ (ν(ClO₄)) and 620 cm⁻¹ (δ(ClO₄)), which indirectly confirms the cationic nature of these complexes. nih.gov
Below is a representative table of typical IR stretching frequencies observed in metal-indenyl phosphine complexes.
| Functional Group | Typical Wavenumber (cm⁻¹) | Notes |
| C-O (terminal) | 1900-2100 | In metal carbonyl complexes, sensitive to the electronic environment of the metal center. |
| P-Ph | ~1480, ~1430, ~1000 | Characteristic vibrations of the phenyl groups attached to the phosphorus atom. |
| Indenyl C-H | ~3050-3100 | Aromatic C-H stretching vibrations. |
| Indenyl C=C | ~1450-1600 | Skeletal vibrations of the indenyl ring system. |
This table presents typical data for this class of compounds and is for illustrative purposes.
Photophysical and Redox Properties of Metal-Indenyl Phosphine Complexes
The photophysical and redox properties of metal-indenyl phosphine complexes are of great interest due to their potential applications in areas such as catalysis, light-emitting devices, and molecular sensors. These properties are intrinsically linked to the nature of the metal, the indenyl ligand, and the phosphine substituents.
Photophysical Properties:
The photophysical behavior of these complexes, including their absorption and emission characteristics, is governed by the electronic transitions between molecular orbitals. These transitions can be of several types: metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions.
For many transition metal complexes with aromatic ligands, the low-energy absorption bands in the UV-visible spectrum are often assigned to MLCT transitions. The energy of these transitions, and consequently the color and luminescence properties of the complexes, can be tuned by modifying the ligands. For instance, the introduction of electron-withdrawing or electron-donating groups on the indenyl or phenyl rings can alter the energies of the frontier molecular orbitals.
Redox Properties:
Electrochemical techniques, such as cyclic voltammetry, are employed to probe the redox behavior of metal-indenyl phosphine complexes. These measurements provide information about the ease with which the complex can be oxidized or reduced, which is crucial for understanding its reactivity and for the design of catalysts.
The redox potentials are sensitive to the electron density at the metal center. Ligands that are strong σ-donors, such as alkylphosphines, tend to make the metal center more electron-rich and thus easier to oxidize (i.e., they exhibit a more negative oxidation potential). Conversely, π-accepting ligands can stabilize the metal's d-orbitals, making oxidation more difficult.
In complexes with redox-active ligands, the electrochemical behavior can be more complex, with multiple redox events corresponding to both the metal center and the ligand. The indenyl ligand itself can participate in redox processes. The reversibility of the redox waves provides insight into the stability of the oxidized or reduced species.
Below is a table with representative photophysical and redox data for analogous metal-phosphine complexes.
| Property | Typical Value/Observation | Notes |
| Absorption (UV-Vis) | ||
| λmax (MLCT) | 350-450 nm | The position is sensitive to the metal, phosphine substituents, and solvent. |
| ε (M⁻¹cm⁻¹) | 10³ - 10⁴ | Molar absorptivity for charge-transfer bands. |
| Emission | ||
| λem | 500-650 nm | Often phosphorescence from a triplet state in heavy metal complexes. |
| Quantum Yield (Φ) | Varies widely | Can be low in solution at room temperature but enhanced in solid matrices or at low temperatures. |
| Redox Potential | ||
| E₁/₂ (Oxidation) | +0.5 to +1.5 V (vs. Fc/Fc⁺) | Metal-centered oxidation; influenced by the electron-donating ability of the phosphine. |
| E₁/₂ (Reduction) | -1.0 to -2.5 V (vs. Fc/Fc⁺) | Often ligand-based reduction (e.g., on the indenyl or other aromatic systems). |
This table presents typical data for analogous compounds and is for illustrative purposes.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems, such as molecules and complexes containing the 1H-inden-3-yldiphenylphosphine ligand. tandfonline.comnih.gov DFT calculations allow for the determination of optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and the distribution of electron density, which are fundamental to understanding the chemical behavior of the ligand and its metal complexes. researchgate.net
The electronic structure of the free 1H-inden-3-yldiphenylphosphine ligand is characterized by a HOMO that is typically localized on the phosphorus atom and the π-system of the indenyl group, while the LUMO is often associated with the π* orbitals of the aromatic rings. This electronic arrangement dictates its behavior as a strong σ-donor and a π-acceptor ligand in organometallic complexes. DFT has been employed to explore the full catalytic cycles of reactions involving phosphine-metal catalysts, analyzing the electronic effects of the ligand on key steps like oxidative addition and reductive elimination. researchgate.net For example, calculations have shown that oxidative addition is primarily governed by the electronic properties of the phosphine (B1218219) ligand. researchgate.net
Table 1: Representative Calculated Electronic Properties for Phosphine Ligands from DFT Studies Note: This table presents generalized data from computational studies on various phosphine ligands to illustrate the type of information obtained from DFT calculations. Values are not specific to 1H-inden-3-yldiphenyl- but are representative.
| Parameter | Description | Typical Calculated Value Range | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.5 eV | researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -2.0 eV | researchgate.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.5 to 5.5 eV | researchgate.net |
| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 4.0 D | researchgate.net |
| P-C Bond Length | Calculated equilibrium distance between phosphorus and adjacent carbon atoms. | 1.82 to 1.86 Å | acs.org |
Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis (ETS-NOCV)
To gain a deeper understanding of the nature of chemical bonds within molecules containing the 1H-inden-3-yldiphenylphosphine ligand, researchers employ advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis based on the Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method. mdpi.comnih.govwiley.com
QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). uni-rostock.deresearchgate.netuobaghdad.edu.iq By analyzing the properties at bond critical points (BCPs)—locations where the gradient of the electron density is zero—one can classify the nature of the interaction. nih.gov For the crucial metal-phosphorus bond in complexes of 1H-inden-3-yldiphenylphosphine, QTAIM analysis can quantify its covalent and electrostatic character. Key parameters include the electron density (ρ(r)BCP), its Laplacian (∇²ρ(r)BCP), and the total energy density (H(r)BCP). uobaghdad.edu.iqnih.gov
The ETS-NOCV method complements QTAIM by partitioning the total interaction energy between two molecular fragments (e.g., the metal and the phosphine ligand) into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction. researchgate.netrsc.orgnih.gov The orbital interaction term can be further decomposed into contributions from different NOCVs, which represent the channels of charge flow between the fragments. This allows for a quantitative description of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. mdpi.comd-nb.info Studies on various metal-phosphine complexes have demonstrated that the back-donation component is often stronger than the donor interaction. mdpi.com
Table 2: Illustrative QTAIM and ETS-NOCV Parameters for Metal-Phosphine Bonds Note: This table is a generalized representation based on published data for various phosphine complexes to show the typical outputs of these analyses. mdpi.comd-nb.info
| Analysis Method | Parameter | Description | Illustrative Value/Interpretation | Reference |
|---|---|---|---|---|
| QTAIM | ρ(r)BCP | Electron density at the bond critical point. | Higher values suggest stronger covalent character. | nih.govd-nb.info |
| ∇²ρ(r)BCP | Laplacian of the electron density. | Negative values indicate covalent interaction; positive values suggest closed-shell (ionic, van der Waals) interaction. | nih.govd-nb.info | |
| H(r)BCP | Total energy density at the bond critical point. | Negative values are characteristic of covalent bonds. | uobaghdad.edu.iqd-nb.info | |
| ETS-NOCV | ΔEelstat | Electrostatic interaction energy. | Attractive term due to classical electrostatic forces. | mdpi.comnih.gov |
| ΔEPauli | Pauli repulsion energy. | Repulsive term arising from the interaction of filled orbitals. | mdpi.comnih.gov | |
| ΔEorb | Orbital interaction energy. | Attractive term from the mixing of fragment orbitals (represents covalent bonding). | mdpi.comnih.gov | |
| ΔEoi (σ-donation) | Component of ΔEorb from ligand-to-metal donation. | Quantifies the strength of the σ-bond. | mdpi.com | |
| ΔEoi (π-back-donation) | Component of ΔEorb from metal-to-ligand donation. | Quantifies the strength of π-acceptor character. | mdpi.com |
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
Computational modeling is a cornerstone for mapping the detailed reaction mechanisms and catalytic pathways where 1H-inden-3-yldiphenylphosphine acts as a ligand. researchgate.net By calculating the potential energy surface for a given reaction, researchers can identify stable intermediates, transition states, and determine the activation energy barriers for each elementary step. researchgate.net This information is critical for understanding reaction kinetics, selectivity, and the precise role of the catalyst. researchgate.netresearchgate.net
For palladium-catalyzed cross-coupling reactions, a major area of application for phosphine ligands, DFT calculations have been used to model the entire catalytic cycle, including:
Oxidative Addition: The initial step where the metal center inserts into a substrate bond. Calculations show this step is often rate-limiting and heavily influenced by the ligand's electronic properties. researchgate.net
Transmetalation: The transfer of an organic group from one metal to another. This step can be sensitive to both the steric and electronic effects of the phosphine ligand. researchgate.net
Reductive Elimination: The final step where the coupled product is released, and the catalyst is regenerated. This step is also controlled by a combination of ligand steric and electronic factors. researchgate.net
Computational studies on indenyl-metal catalysts have provided specific insights. For example, in reactions catalyzed by (Ind)Ru(PPh₃)₂Cl, a proposed mechanism involves the activation of the ruthenium complex, coordination of the substrate, a 1,2-hydride shift, and subsequent protodemetallation to release the product and regenerate the catalyst. nih.gov Similarly, calculations of the energy barriers for nucleophilic attack on the indenyl fragment in palladium complexes have helped to rationalize experimentally observed reactivity trends. rsc.org These models allow for a direct comparison of different ligands and reaction conditions, guiding the rational design of more efficient catalytic systems.
Prediction of Ligand Properties and Reactivity Profiles
A significant advantage of computational chemistry is its predictive power. Before a ligand is synthesized, its key properties and potential reactivity can be estimated using theoretical models. researchgate.net For phosphine ligands like 1H-inden-3-yldiphenyl-, computational methods can predict steric and electronic parameters that are known to correlate with catalytic performance. nih.govrsc.org
Key predicted properties include:
Tolman's Electronic Parameter (TEP): Originally an experimental value, it can be calculated computationally to quantify the ligand's net electron-donating ability.
Cone Angle (θ) and Percent Buried Volume (%Vbur): These are steric descriptors that quantify the space occupied by the ligand around the metal center. ucla.edu The minimum percent buried volume, %Vbur(min), has been identified as a critical feature for predicting whether a ligand will be active in certain cross-coupling reactions, as it correlates with the ability of the metal to coordinate multiple ligands. ucla.edu
Multivariate correlations and machine learning models are increasingly used to connect these computationally derived descriptors with experimental outcomes, such as reaction yields or selectivity. nih.govrsc.org For example, databases of phosphine ligand properties can be used to develop quantitative structure-activity relationship (QSAR) models. These models can predict the activity of a new ligand like 1H-inden-3-yldiphenyl- by calculating its fundamental properties and inputting them into the established correlation. rsc.org This data-driven approach accelerates the discovery of optimal ligands for specific catalytic transformations, moving beyond trial-and-error experimentation toward rational catalyst design. rsc.org
Table 3: Computationally Predicted Ligand Descriptors and Their Significance Note: This table outlines key descriptors used to predict the behavior of phosphine ligands.
| Descriptor | Description | Significance in Catalysis | Reference |
|---|---|---|---|
| TEP (Calculated) | Tolman's Electronic Parameter | Quantifies electron-donating/withdrawing nature; affects oxidative addition and other electronic-dependent steps. | researchgate.net |
| Cone Angle (θ) | A measure of the steric bulk of the ligand. | Influences coordination number, substrate access to the metal, and stability of intermediates. | researchgate.net |
| Percent Buried Volume (%Vbur) | The percentage of the coordination sphere around a metal that is occupied by the ligand. | Provides a more refined measure of steric hindrance than the cone angle. | ucla.edu |
| Interaction Energy (ΔEint) | The calculated strength of the metal-ligand bond. | A direct measure of ligand binding affinity, crucial for catalyst stability and turnover. | rsc.org |
Future Research Directions and Emerging Applications
Development of Novel Indenyl Phosphine (B1218219) Ligand Scaffolds and Derivatives
A significant thrust in future research is the design and synthesis of new indenyl phosphine ligand scaffolds. While traditional synthesis often involves the lithiation of an indenyl backbone followed by the addition of chlorophosphine, this method can be limited by harsh reaction conditions. rsc.org Researchers are actively exploring new synthetic routes to create a wider variety of functionalized indenyl phosphines.
This includes the development of P,N-substituted indenyl phosphines and 2-aryl-substituted indenyl phosphine ligands, which have already shown promise as versatile ligands in transition-metal-catalyzed reactions. rsc.org The modification of the indenyl framework allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing catalytic activity and selectivity. For instance, the introduction of different substituents on the indenyl ring or the phosphine group can influence the ligand's coordination to the metal center and its subsequent reactivity.
Future work will likely focus on creating more complex and tailored ligand architectures. This could involve incorporating additional donor atoms to create multidentate ligands or developing ligands with specific three-dimensional structures to enhance stereocontrol in asymmetric catalysis. The synthesis of novel indenyl phosphine derivatives is a key step toward discovering new catalytic applications and improving existing ones.
Exploration of Inexpensive Metal Catalysts with Indenyl Phosphines
While palladium has been a dominant metal in cross-coupling reactions employing indenyl phosphine ligands, there is a growing interest in exploring the use of more earth-abundant and inexpensive metals. rsc.org Future investigations are expected to focus on harnessing the catalytic potential of first-row transition metals such as iron, copper, and nickel in combination with indenyl phosphine ligands. rsc.org
The development of catalysts based on these more economical metals is a critical area of research for sustainable chemistry. The unique electronic and steric properties of indenyl phosphine ligands may prove beneficial in stabilizing reactive intermediates and promoting challenging catalytic transformations with these less-precious metals. Success in this area would not only reduce the cost of catalytic processes but also open up new avenues for reactivity that are distinct from those observed with palladium.
| Metal | Potential Applications with Indenyl Phosphine Ligands |
| Iron | Cross-coupling reactions, hydrogenation, and C-H activation. |
| Copper | Click chemistry, C-N and C-O bond formation, and photoredox catalysis. |
| Nickel | Cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and carboxylation reactions. |
This table presents potential applications and is based on general trends in catalysis; specific research with indenyl phosphines is ongoing.
Immobilization of Indenyl Phosphine Ligands for Heterogeneous Catalysis and Recycling
A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst from the reaction mixture. To address this, future research will likely focus on the immobilization of indenyl phosphine ligands onto solid supports. This approach transforms a homogeneous catalyst into a heterogeneous one, which can be easily filtered and reused, leading to more sustainable and cost-effective chemical processes.
Potential solid supports include polymers, silica, and magnetic nanoparticles. The synthetic challenge lies in developing robust methods for attaching the indenyl phosphine ligand to the support without compromising its catalytic activity. The design of appropriate linkers and the choice of immobilization strategy will be crucial for the successful development of these recyclable catalytic systems. The use of ferrocene-based phosphine ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), as valued ligands in palladium-coupling reactions, provides a model for the development of robust and recyclable catalyst systems. wikipedia.org
Applications in New Reaction Classes and Transformations
Indenyl phosphine ligands have already demonstrated their utility in a range of catalytic reactions, including C-C and C-N cross-coupling reactions. nih.gov However, the full scope of their catalytic potential is yet to be realized. Future research will undoubtedly explore the application of indenyl phosphine-metal complexes in new and challenging reaction classes.
One promising area is the activation of typically inert chemical bonds, such as C-H and C-O bonds. The development of catalysts capable of functionalizing these ubiquitous bonds would provide more direct and atom-economical synthetic routes to valuable molecules. The unique electronic properties of the indenyl ligand could play a crucial role in facilitating these difficult transformations.
Furthermore, the application of indenyl phosphine ligands in areas such as polymerization, metathesis, and photoredox catalysis remains largely unexplored. As our understanding of the fundamental properties of these ligands grows, so too will the opportunities for their application in a wider array of chemical transformations. Recent studies have shown the utility of related phosphine ligands in the synthesis of complex molecules like indane derivatives through Pd-catalyzed alkene difunctionalization, suggesting potential new applications for indenyl phosphines in similar multi-bond forming reactions. nih.gov
Expanding Chiral Indenyl Phosphine Applications for Asymmetric Synthesis
The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries. Chiral phosphine ligands are essential tools for achieving high levels of enantioselectivity in a wide range of catalytic asymmetric reactions. While the development of chiral indenyl phosphine ligands presents a significant synthetic challenge, it is a highly rewarding area for future research. rsc.org
The indenyl scaffold offers a unique platform for the design of novel chiral ligands. Chirality can be introduced at the indenyl backbone, on the phosphine group, or through the formation of a stereogenic metal center upon coordination. Optically active tethered indenyl phosphine ligands have already shown the ability to control the stereochemistry at the metal center in certain reactions. nih.gov
Future efforts will focus on the design and synthesis of new, more effective chiral indenyl phosphine ligands and their application in a broader range of asymmetric transformations. This includes key reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The successful development of highly enantioselective catalysts based on chiral indenyl phosphines would represent a significant advance in the field of asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
